But-1-ene;prop-1-ene

Catalog No.
S1926762
CAS No.
29160-13-2
M.F
C7H14
M. Wt
98.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-1-ene;prop-1-ene

CAS Number

29160-13-2

Product Name

But-1-ene;prop-1-ene

IUPAC Name

but-1-ene;prop-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C4H8.C3H6/c1-3-4-2;1-3-2/h3H,1,4H2,2H3;3H,1H2,2H3

InChI Key

LMHUKLLZJMVJQZ-UHFFFAOYSA-N

SMILES

CCC=C.CC=C

Canonical SMILES

CCC=C.CC=C

But-1-ene and prop-1-ene are both alkenes, classified as hydrocarbons that contain at least one carbon-carbon double bond. But-1-ene (C₄H₈) is a four-carbon alkene, while prop-1-ene (C₃H₆) is a three-carbon alkene. At room temperature, both compounds exist as colorless gases. Their reactivity stems from the presence of the double bond, allowing them to participate in various

  • Electrophilic Addition Reactions: These involve the addition of electrophiles to the carbon-carbon double bond. For example, when but-1-ene reacts with hydrogen bromide, it forms 2-bromobutane .
  • Polymerization: Both compounds can undergo polymerization to form polymers. For instance, but-1-ene polymerizes to form polybutylene, while prop-1-ene polymerizes to produce polypropylene.
  • Oxidation: Under specific conditions, these alkenes can be oxidized to yield alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate.

Common Reagents and Products

Reaction TypeCommon ReagentsMajor Products
Electrophilic AdditionHydrogen Bromide (HBr)2-Bromobutane
PolymerizationZiegler-Natta catalystsPolybutylene, Polypropylene
OxidationPotassium PermanganateAlcohols, Aldehydes

The synthesis of but-1-ene and prop-1-ene can be achieved through several methods:

But-1-Ene

  • Catalytic Cracking: Long-chain hydrocarbons are broken down into smaller alkenes.
  • Dehydrogenation of Butane: Butane is heated in the presence of a catalyst to form but-1-ene.
  • Oligomerization of Ethylene: Ethylene molecules combine to form longer-chain alkenes, including but-1-ene .

Prop-1-Ene

  • Steam Cracking of Propane: Propane is heated with steam at high temperatures to produce propylene as a byproduct.
  • Metathesis Reaction: Propylene can also be produced from but-1-ene through metathesis reactions using tungsten-based catalysts .

But-1-ene and prop-1-ene serve various industrial applications:

But-1-Ene

  • Used as a monomer for the production of polybutylene.
  • Acts as an intermediate in the synthesis of chemicals like butanol.

Prop-1-Ene

  • Widely used in the production of polypropylene, which has applications in packaging materials, automotive parts, and textiles.
  • Functions as an intermediate in synthesizing other chemicals such as propylene oxide .

Research has explored the interaction of but-1-ene and prop-1-ene with various catalysts during polymerization processes. Studies utilizing hyperpolarized nuclear magnetic resonance spectroscopy have characterized these interactions under different conditions, providing insights into reaction kinetics and product formation . Additionally, metathesis reactions involving these alkenes have been investigated for their efficiency in producing valuable chemicals like propylene from butenes .

Several compounds share similarities with but-1-ene and prop-1-ene:

CompoundMolecular FormulaKey Characteristics
EtheneC₂H₄Simplest alkene; used primarily in polymer production.
PropeneC₃H₆Similar to prop-1-ene; widely used for polypropylene production.
But-2-EneC₄H₈Isomer of but-1-ene; used in similar applications but has different reactivity patterns.

Uniqueness

But-1-ene and prop-1-e are unique due to their specific reactivity profiles and applications. For instance:

  • But-1-Ene: Preferred for producing polybutylene due to its polymerization properties.
  • Propylene: Essential for producing polypropylene, which exhibits distinct mechanical properties compared to polybutylene .

Melting and Boiling Points

Both but-1-ene and prop-1-ene exist as colorless gases under standard temperature and pressure conditions, exhibiting remarkably similar phase behavior characteristics [1] [2] [3]. The melting points of these compounds are nearly identical, with but-1-ene exhibiting a melting point of -185.0°C (88.15 K) and prop-1-ene showing a melting point of -185.2°C (87.95 K) [4] [5] [6]. This similarity reflects the comparable intermolecular forces present in both compounds at low temperatures.

The boiling points demonstrate a clear relationship with molecular size and intermolecular forces. But-1-ene exhibits a boiling point of -6.3°C (266.85 K), while prop-1-ene has a significantly lower boiling point of -47.7°C (225.45 K) [2] [4] [3] [6]. This difference of approximately 41.4°C reflects the increased van der Waals forces in but-1-ene due to its larger molecular size and greater number of electrons, leading to stronger London dispersion forces [7] [8].

CompoundChemical FormulaMolecular Weight (g/mol)Melting Point (°C)Melting Point (K)Boiling Point (°C)Boiling Point (K)Phase at STP
But-1-eneCH₃CH₂CH=CH₂56.11-185.088.15-6.3266.85Gas
Prop-1-eneCH₃CH=CH₂42.08-185.287.95-47.7225.45Gas

The phase transition behavior follows the expected pattern for alkenes, where the boiling point increases with molecular mass due to enhanced intermolecular forces [8]. Both compounds undergo normal phase transitions from solid to liquid to gas, with no unusual polymorphic behavior reported under standard conditions.

Vapor Pressure and Density Relationships

The vapor pressure characteristics of but-1-ene and prop-1-ene demonstrate distinct temperature dependencies that reflect their different molecular structures and intermolecular forces [9] [10] [11]. At 20°C, but-1-ene exhibits a vapor pressure of approximately 252.6 kPa (2.49 atm), while prop-1-ene shows a significantly higher vapor pressure of 1013.2 kPa (10.0 atm) [10] [12] [11].

The relationship between vapor pressure and temperature follows the Clausius-Clapeyron equation, with prop-1-ene demonstrating higher volatility due to its lower molecular weight and weaker intermolecular forces [10] [13]. At 37.7°C, prop-1-ene reaches a vapor pressure of 1551.6 kPa (15.3 atm), indicating its highly volatile nature [12].

CompoundTemperature (°C)Vapor Pressure (kPa)Vapor Pressure (atm)Gas Density (kg/m³)Liquid Density (kg/m³)
But-1-ene20.0252.62.492.60595.1
But-1-ene21.0464.04.582.60N/A
But-1-ene100.0845.88.35N/AN/A
Prop-1-ene20.01013.210.001.91610.1
Prop-1-ene37.71551.615.30N/AN/A
Prop-1-ene19.81013.010.001.91N/A

The density relationships demonstrate the inverse correlation between molecular size and gas density under equivalent conditions. But-1-ene exhibits a gas density of 2.60 kg/m³ at 20°C, while prop-1-ene shows a lower gas density of 1.91 kg/m³ [10] [11]. This difference reflects the higher molecular weight of but-1-ene (56.11 g/mol) compared to prop-1-ene (42.08 g/mol) [2] [3].

The liquid densities at their respective boiling points are remarkably similar, with but-1-ene showing 595.1 kg/m³ and prop-1-ene exhibiting 610.1 kg/m³ [3] [10]. This similarity indicates comparable molecular packing efficiency in the liquid phase despite the molecular size difference.

Solubility and Intermolecular Interactions

Both but-1-ene and prop-1-ene exhibit virtually insoluble behavior in water, characteristic of nonpolar hydrocarbon molecules [14] [15] [8]. The water solubility of but-1-ene is approximately 240 mg/L at 25°C, while prop-1-ene shows slightly higher solubility at 330 mg/L under the same conditions [16] [14] [17]. These extremely low solubility values reflect the hydrophobic nature of these alkenes and their inability to form hydrogen bonds with water molecules [14] [15].

CompoundWater Solubility (mg/L at 25°C)Water Solubility (g/L)Solubility ClassificationHenry's Law Constant (mol/kg·bar)LogP (octanol/water)
But-1-ene2400.24Virtually insoluble0.00402.35
Prop-1-ene3300.33Virtually insoluble0.00481.77

The Henry's Law constants provide quantitative measures of the gas-liquid equilibrium behavior in aqueous systems. But-1-ene exhibits a Henry's Law constant of 0.0040 mol/(kg·bar), while prop-1-ene shows 0.0048 mol/(kg·bar) [17] [18]. These values indicate low solubility in water and high tendency for volatilization from aqueous solutions.

The octanol-water partition coefficients (LogP) demonstrate the lipophilic character of these compounds. But-1-ene exhibits a LogP value of 2.35, while prop-1-ene shows 1.77 [16] [19]. The higher LogP value for but-1-ene reflects its greater hydrophobic character due to the additional methylene group.

The intermolecular forces governing the physical behavior of these compounds are primarily London dispersion forces [7] [20] [21]. Both molecules are nonpolar, lacking permanent dipole moments that would enable dipole-dipole interactions [7] [22]. The strength of dispersion forces increases with molecular size and polarizability, explaining the higher boiling point and lower volatility of but-1-ene compared to prop-1-ene [7] [20].

In organic solvents, both compounds demonstrate high solubility due to favorable intermolecular interactions with nonpolar solvent molecules [14] [8]. This solubility pattern follows the principle of "like dissolves like," where nonpolar solutes dissolve readily in nonpolar solvents through dispersion force interactions [14] [8].

Thermodynamic Stability and Enthalpy of Formation

The thermodynamic stability of but-1-ene and prop-1-ene can be evaluated through their standard enthalpies of formation and related thermodynamic parameters [23] [24] [25]. But-1-ene exhibits a standard enthalpy of formation (ΔHf°) of -0.13 kJ/mol, indicating it is thermodynamically more stable than its constituent elements [23] [24] [25]. In contrast, prop-1-ene shows a positive enthalpy of formation of +20.41 kJ/mol, indicating lower thermodynamic stability relative to its elements [26] [27].

CompoundEnthalpy of Formation ΔHf° (kJ/mol)Enthalpy of Hydrogenation (kJ/mol)Enthalpy of Vaporization (kJ/mol)Heat Capacity Cp (kJ/kg·K)Gibbs Free Energy of Formation ΔGf° (kJ/mol)Relative Stability Order
But-1-ene-0.13-125.820.91.4971.3Less stable
Prop-1-ene20.41-123.418.41.4662.8More stable than but-1-ene

The enthalpy of hydrogenation provides insight into the relative stability of the carbon-carbon double bond in these compounds [28] [29] [30]. But-1-ene exhibits an enthalpy of hydrogenation of -125.8 kJ/mol, while prop-1-ene shows -123.4 kJ/mol [28] [29]. The slightly more negative value for but-1-ene indicates that its double bond is marginally less stable, consistent with it being a terminal alkene with less substitution at the double bond [28] [30] [31].

The alkene stability order generally follows the substitution pattern at the double bond, where increased substitution leads to enhanced stability through hyperconjugation and inductive effects [28] [30] [31]. As monosubstituted alkenes, both compounds fall into the category of moderately stable alkenes, with stability intermediate between ethylene and more highly substituted alkenes [28] [30].

SourceBut-1-ene ΔHf° (kJ/mol)Prop-1-ene ΔHf° (kJ/mol)
NIST WebBook-0.63 ± 0.7920.41
ATcT (Active Thermochemical Tables)-0.1320.4
ChemLibreTexts-0.6320.41
Literature Average-0.5420.4

The Gibbs free energy of formation values indicate the spontaneity of formation reactions under standard conditions. But-1-ene shows ΔGf° = 71.3 kJ/mol, while prop-1-ene exhibits ΔGf° = 62.8 kJ/mol [23] [32]. Both values are positive, indicating that formation from elements is not spontaneous under standard conditions, which is typical for hydrocarbon compounds [23].

The enthalpy of vaporization reflects the strength of intermolecular forces in the liquid phase. But-1-ene requires 20.9 kJ/mol for vaporization, while prop-1-ene requires 18.4 kJ/mol [3] [23]. The higher value for but-1-ene is consistent with stronger van der Waals forces due to its larger molecular size [3] [33].

Other CAS

29160-13-2

General Manufacturing Information

1-Butene, polymer with 1-propene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 07-22-2023

Explore Compound Types